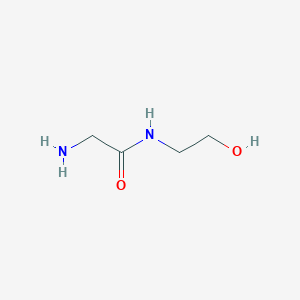

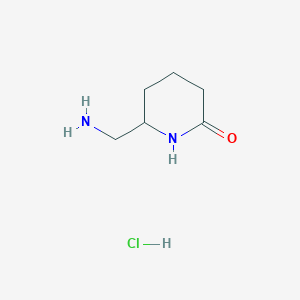

6-(Aminomethyl)piperidin-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 6-(Aminomethyl)piperidin-2-one hydrochloride is a derivative of piperidine, which is a six-membered heterocyclic amine. Piperidine derivatives are of significant interest due to their presence in various bioactive molecules and pharmaceuticals. The studies provided explore different aspects of piperidine chemistry, including synthesis, molecular structure, and reactivity.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One study describes a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile to synthesize substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans. This process can be performed both chemically and electrochemically, with the latter offering milder conditions and higher yields . Another study showcases the use of chiral 2-substituted-6-methyl 2,3-dihydropyridinones as intermediates for constructing chiral polyfunctional piperidine-based compounds, which can be further functionalized through alkylation and acylation reactions .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by their ability to form hydrogen bonds, which can influence their crystalline structures. For instance, a study on the salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine reveals a complex network of 20 independent hydrogen bonds within its sheets . Similarly, polymorphs of 2-amino-4-chloro-6-piperidinopyrimidine demonstrate different hydrogen bonding patterns, which affect their molecular packing and crystalline properties .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions that modify their structure and functionality. The synthesis of 6-(hydroxymethyl)piperidine-2-carboxylic acid derivatives involves the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates, where optimization of reaction conditions is crucial to minimize side reactions such as hydrogenolysis . Additionally, selective iodination and oxidative cleavage reactions have been employed to introduce new functional groups and create chiral β-amino acids from piperidine intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of hydrogen bonds, as seen in the salt-type adduct with 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, can affect the compound's solubility, melting point, and stability . The polymorphism observed in 2-amino-4-chloro-6-piperidinopyrimidine indicates that slight changes in the crystallization conditions can lead to different physical forms, which may have distinct properties .

Scientific Research Applications

Synthesis and Characterization

One-Pot Synthesis of 2-Aminopyrimidinones : Utilized in the one-pot synthesis of 2-aminopyrimidinones through multi-component reactions, demonstrating its role in creating complex organic compounds (Bararjanian et al., 2010).

Crystal Structure Analysis : The compound has been characterized through crystal structure analysis, contributing to a deeper understanding of its molecular configuration and potential interactions (Szafran et al., 2007).

Biological and Chemical Significance

Development of Novel Antibiotics : It plays a role in the creation of synthetic aminoglycoside mimetics, showing potential in the development of new antibiotics resistant to bacterial mechanisms (Simonsen et al., 2003).

Synthesis of Alkaloids : It is used in the total synthesis of piperidine alkaloids, highlighting its utility in producing naturally occurring and medicinally significant compounds (Kavala et al., 2011).

Industrial and Material Applications

Ring Opening Polymerization : Applied in the creation of ligands for metal complexes, which are instrumental in the ring-opening polymerization of rac-lactide, indicating its potential in polymer science (Mckeown et al., 2017).

Fluorescent Probes for DNA Detection : Involved in the synthesis of benzimidazo[1,2-a]quinolines for potential use as DNA-specific fluorescent probes, indicating its application in biochemical analysis and diagnostics (Perin et al., 2011).

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which include 6-(aminomethyl)piperidin-2-one hydrochloride, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s suggested that reactions involving piperidine derivatives may proceed through an outer-sphere dissociative mechanism, which is known for this type of hydrogenation . The reactant undergoes a series of successive protonations, and the product configuration is determined by the stereoselective enamine protonation .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

properties

IUPAC Name |

6-(aminomethyl)piperidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJYYNNDVQJTDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.